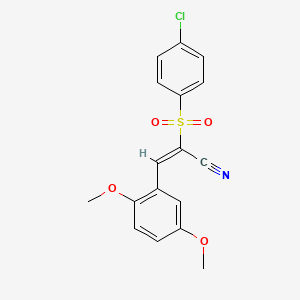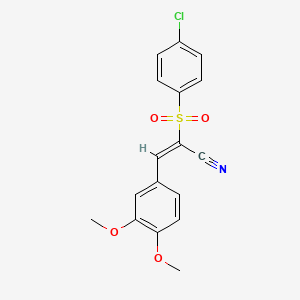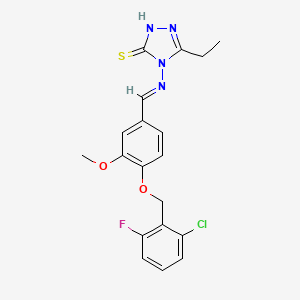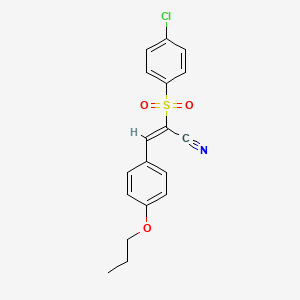
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-propoxyphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-propoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-propoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzene sulfonyl chloride and 4-propoxybenzaldehyde.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Final Product Formation: The intermediate compound is then subjected to further reactions, such as nitrile formation and isomerization, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-propoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogen gas for reduction reactions.
Substitution Reagents: Halogens or alkylating agents for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-propoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a propoxy group.
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethoxyphenyl)prop-2-enenitrile: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-propoxyphenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-2-11-23-16-7-3-14(4-8-16)12-18(13-20)24(21,22)17-9-5-15(19)6-10-17/h3-10,12H,2,11H2,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOKECDONFDVTE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(benzenesulfonyl)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746651.png)
![(E)-2-(benzenesulfonyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7746653.png)
![(E)-2-(benzenesulfonyl)-3-[3-methoxy-4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B7746654.png)
![(E)-2-(benzenesulfonyl)-3-[4-(3,5-diphenylpyrazol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B7746658.png)
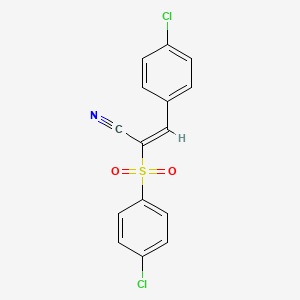

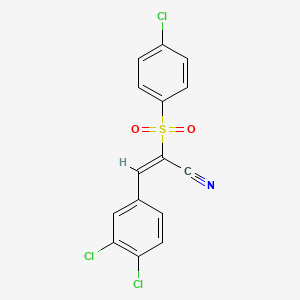
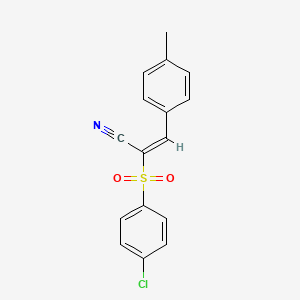
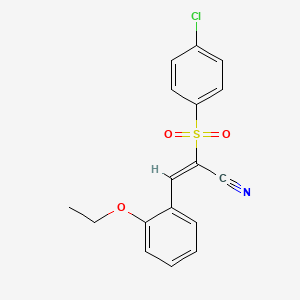
![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7746708.png)
![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B7746709.png)
